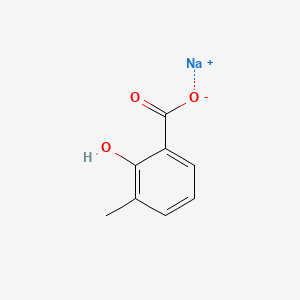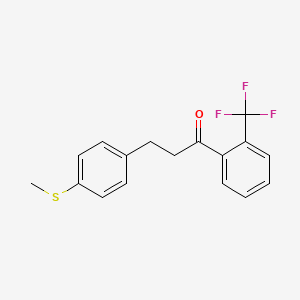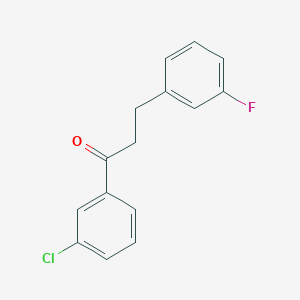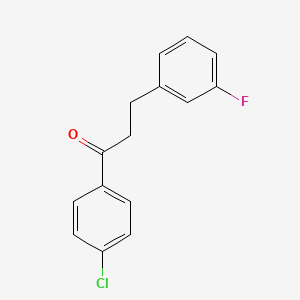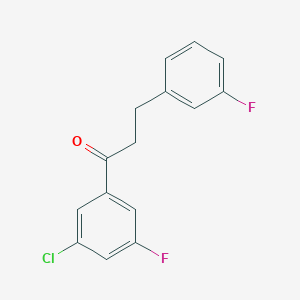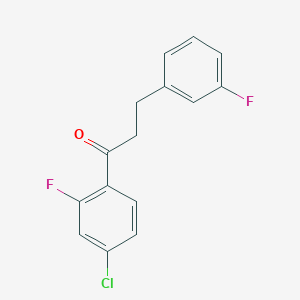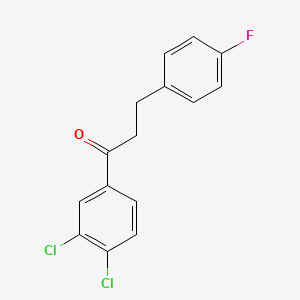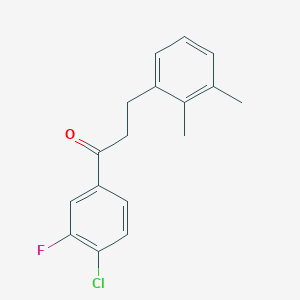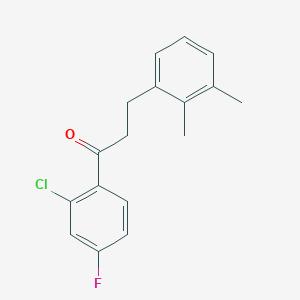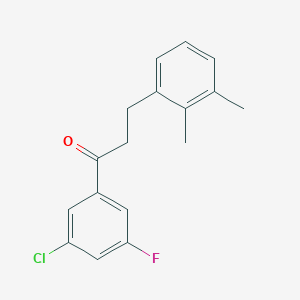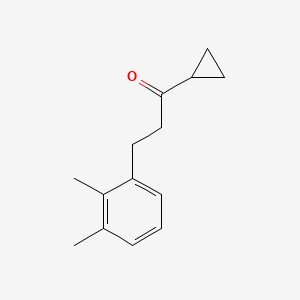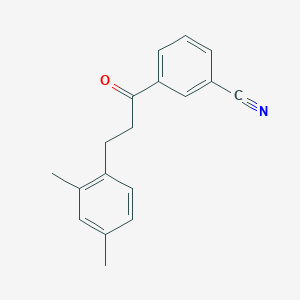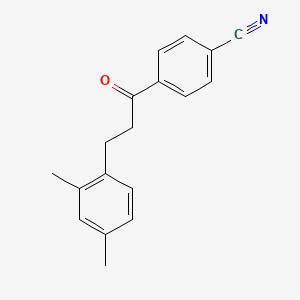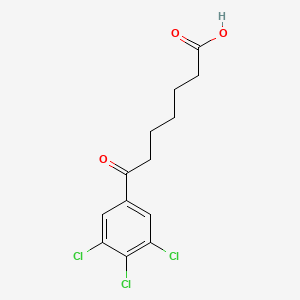
7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of chlorophenyl compounds involves various chemical reactions, as seen in the papers. For instance, the synthesis of oxime ester derivatives with chlorophenyl groups has been achieved and characterized by elemental analysis, HRMS, and 1H NMR data . Similarly, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin led to the formation of new butanoic acid derivatives, which were further reacted to produce pyridazinone derivatives and other heterocyclic compounds . These methods could potentially be adapted for the synthesis of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid.
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds is often elucidated using spectroscopic techniques and quantum chemical calculations. For example, the crystal structure analysis, spectral characterization, and quantum chemical calculations of a chlorophenyl isoxazole compound were performed using techniques such as FT-IR, NMR, UV-Vis, LC-MS/MS, and X-ray diffraction . These methods provide detailed information about the molecular geometry and electronic structure, which are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Chlorophenyl compounds participate in various chemical reactions, leading to the formation of new compounds with potential biological activities. The papers describe reactions such as 1,3-dipolar cycloaddition and the unexpected formation of chloropyridazine derivatives . These reactions demonstrate the reactivity of chlorophenyl compounds and their ability to form diverse structures, which could be relevant for the synthesis and functionalization of 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are influenced by their molecular structure. Theoretical calculations such as Density Functional Theory (DFT) can predict properties like vibrational frequencies, chemical shifts, absorption wavelengths, and non-linear optical behavior . Additionally, the antimicrobial and antioxidant activities of these compounds suggest that they could have practical applications in medicine and other fields . These analyses are essential for understanding how 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid might behave in various environments and how it could be utilized in different applications.
Scientific Research Applications
Crystal Structure Analysis
7-Oxo-7(phenylamino)heptanoic acid, a compound structurally related to 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid, has been studied for its crystal structure. The hydrogen-bond networks found in its structure are similar to those in 6-oxo-6-(phenylamino)hexanoic acid, providing insights into the molecular interactions and stability of these compounds (Feeder & Jones, 1994).
Mass Spectrometry Characterization
Mass spectrometric characterization of small oxocarboxylic acids, such as 6-oxoheptanoic acid, closely related to the compound , helps understand their fragmentation behavior and molecular structure. This is crucial for identifying and quantifying these compounds in various applications, including environmental and biochemical analysis (Kanawati et al., 2007).
Synthesis and Application in Organic Chemistry
The synthesis of methyl 7-oxoheptanoate, a molecule structurally similar to 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid, has been a subject of research due to its use in preparing key intermediates for prostanoids and other significant organic compounds. Understanding the synthesis process offers insights into developing new methods for producing structurally related compounds (Ballini & Petrini, 1984).
Exploration of Biological Activity
Compounds with structural similarities to 7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid have been investigated for their potential biological activities, such as antimicrobial and antifungal properties. This research provides a basis for the development of new pharmaceuticals and therapeutic agents (Sayed et al., 2003).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential hazards, and any safety precautions that should be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as further studies on the compound’s properties, potential applications, and areas where further information is needed.
Please note that this is a general guide and the specific details would depend on the particular compound being studied. For a specific compound like “7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid”, you would need to consult the relevant scientific literature or databases. If you have access to a library or a university database, those could be good places to start. You could also try searching for the compound in scientific databases like PubMed, SciFinder, or Google Scholar. If you’re still having trouble finding information, you might want to consult with a chemist or a librarian who specializes in chemistry resources. They might be able to help you find more specific information.
properties
IUPAC Name |
7-oxo-7-(3,4,5-trichlorophenyl)heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl3O3/c14-9-6-8(7-10(15)13(9)16)11(17)4-2-1-3-5-12(18)19/h6-7H,1-5H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZZNNIUADDXKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4,5-Trichlorophenyl)-7-oxoheptanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

